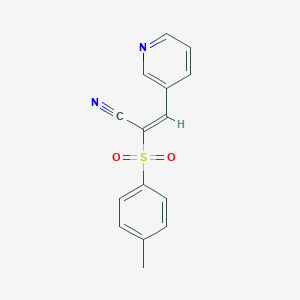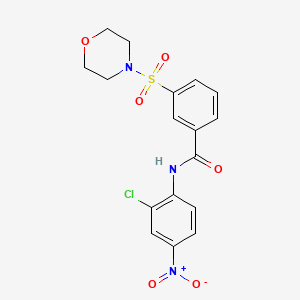![molecular formula C16H19N3O5S2 B2435348 2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide CAS No. 2034592-47-5](/img/structure/B2435348.png)
2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative known for its significant applications in various scientific domains. Its complex structure, featuring both benzenesulfonamide and thiadiazole moieties, grants it unique chemical properties and diverse reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide can be achieved through a multi-step synthetic route. The process typically begins with the preparation of the key intermediate compounds, which are then assembled in subsequent steps. Key synthetic steps might involve:
Formation of the 3-methylbenzo[c][1,2,5]thiadiazole core via cyclization reactions.
Introduction of the methoxy and ethyl groups through targeted substitutions.
Coupling of the benzenesulfonamide group under controlled conditions to finalize the compound.
Industrial Production Methods
Industrial-scale production might employ optimized batch or continuous flow synthesis processes to ensure high yield and purity. Catalysts and solvents are carefully selected to maximize efficiency and minimize environmental impact. Reaction conditions such as temperature, pressure, and reaction time are rigorously controlled.
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: : Transformation to sulfoxides or sulfones under oxidative conditions.
Reduction: : Reduction of the nitro group to an amino group.
Substitution: : Electrophilic and nucleophilic substitutions, primarily at the aromatic ring.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, hydrogen gas.
Substituents: : Halogenation using N-bromosuccinimide (NBS) or chlorination with thionyl chloride.
Major Products Formed
Reactions typically yield derivatives with modified functionalities, enhancing or altering their chemical properties for specific applications.
Applications De Recherche Scientifique
2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide finds applications in various fields, including:
Chemistry: : As a building block in organic synthesis and materials science.
Biology: : Inhibitor studies for enzymes and receptors.
Medicine: : Potential therapeutic agent for its antimicrobial and anti-inflammatory properties.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, inhibiting their function. The sulfur and nitrogen atoms in the thiadiazole ring play a crucial role in these interactions, forming hydrogen bonds or ionic interactions. Pathways include inhibition of bacterial enzymes or modulation of inflammatory pathways.
Comparaison Avec Des Composés Similaires
Compared to other sulfonamide derivatives, 2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide stands out due to its unique thiadiazole moiety. Similar compounds include:
Sulfanilamide: : Another sulfonamide but lacks the thiadiazole ring.
Benzenesulfonamide: : Basic structure without the methoxy and ethyl groups.
Propriétés
IUPAC Name |
2-methoxy-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-18-13-7-3-4-8-14(13)19(26(18,22)23)12-11-17-25(20,21)16-10-6-5-9-15(16)24-2/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTOKOFSYSCZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2435268.png)
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2435269.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2435271.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane](/img/structure/B2435274.png)


![N4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N1-(thiophen-2-ylmethyl)piperidine-1,4-dicarboxamide](/img/structure/B2435279.png)



![4-[(Benzylamino)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2-thione](/img/structure/B2435288.png)
